molecular formula C7H7Cl2NO2 B2932401 4-Chloro-6-methylpicolinic acid hydrochloride CAS No. 1841081-42-2

4-Chloro-6-methylpicolinic acid hydrochloride

Cat. No.: B2932401
CAS No.: 1841081-42-2
M. Wt: 208.04
InChI Key: DCENARQYNYNFSW-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpicolinic acid hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 6-position on the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpicolinic acid hydrochloride typically involves the chlorination of 6-methylpicolinic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpicolinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-methylpicolinic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpicolinic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylpyridine
  • 6-Chloropicolinic acid
  • 4-Methylpicolinic acid

Uniqueness

4-Chloro-6-methylpicolinic acid hydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCENARQYNYNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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